molecular formula C4H15N4O4Pt+ B12804527 Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N',N'')aqua-, (SP-4-2)-, dinitrate CAS No. 86493-50-7

Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N',N'')aqua-, (SP-4-2)-, dinitrate

Cat. No.: B12804527
CAS No.: 86493-50-7
M. Wt: 378.27 g/mol
InChI Key: NGVMKFVSAJIXDY-UHFFFAOYSA-N
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Description

Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate is a coordination complex of platinum. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The platinum center is coordinated with an aqua ligand and a tridentate ligand, N-(2-aminoethyl)-1,2-ethanediamine, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate typically involves the reaction of platinum(II) salts with N-(2-aminoethyl)-1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{Pt(II) salt} + \text{N-(2-aminoethyl)-1,2-ethanediamine} + \text{H}_2\text{O} \rightarrow \text{Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate undergoes various chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to form different platinum complexes.

    Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands.

Scientific Research Applications

Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.

    Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate involves its interaction with cellular components. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: Another platinum-based anticancer drug with a different ligand structure.

    Carboplatin: Similar to cisplatin but with a different leaving group, leading to reduced side effects.

    Oxaliplatin: Contains a different ligand system, offering a distinct spectrum of activity.

Uniqueness

Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate is unique due to its specific ligand arrangement, which provides distinct chemical and biological properties compared to other platinum complexes. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

CAS No.

86493-50-7

Molecular Formula

C4H15N4O4Pt+

Molecular Weight

378.27 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;platinum(2+);nitrate;hydrate

InChI

InChI=1S/C4H13N3.NO3.H2O.Pt/c5-1-3-7-4-2-6;2-1(3)4;;/h7H,1-6H2;;1H2;/q;-1;;+2

InChI Key

NGVMKFVSAJIXDY-UHFFFAOYSA-N

Canonical SMILES

C(CNCCN)N.[N+](=O)([O-])[O-].O.[Pt+2]

Origin of Product

United States

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